molecular formula C18H19N3OS B2447369 3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 329934-51-2

3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2447369
CAS No.: 329934-51-2
M. Wt: 325.43
InChI Key: MCAYWJFTDPUQKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thienopyrimidine derivatives, which includes compounds similar to the one , has been discussed in various studies . For instance, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Antianaphylactic Activity

3-Amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide and its derivatives have been studied for their potential antianaphylactic activity. N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, a related class of compounds, have shown promising results in this area. These compounds were synthesized through various chemical reactions and tested for their antianaphylactic properties (Wagner, Vieweg, Prantz, & Leistner, 1993).

Antiproliferative Activity

Another significant application of these compounds is in the field of antiproliferative research. A study on 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a similar class of compounds, revealed their activity against phospholipase C enzyme. The research emphasized the importance of structural components such as the 3-amino and 2-aryl carboxamide functionalities in maintaining this activity (van Rensburg et al., 2017).

Antimicrobial Activity

Compounds structurally related to this compound have been investigated for their antimicrobial properties. For instance, thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from related starting materials demonstrated in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Chemical Synthesis and Derivative Formation

These compounds are also of interest in chemical synthesis. Studies have explored various reactions involving thieno[2,3-b]pyridines, leading to the formation of novel derivatives with potential applications in various fields. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach results in dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, demonstrating the versatility of these compounds in synthetic chemistry (Stroganova et al., 2019).

Safety and Hazards

The safety and hazards associated with “3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide” are not explicitly mentioned in the search results .

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-10-9-11(2)20-18-14(10)15(19)16(23-18)17(22)21-12(3)13-7-5-4-6-8-13/h4-9,12H,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAYWJFTDPUQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC(C)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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